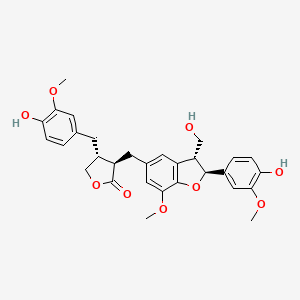

Isolappaol A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Isolappaol A is primarily obtained through extraction from the roots of Arctium lappa. The preparation process involves several steps:

Extraction: Fresh roots of Arctium lappa are chopped and subjected to solvent extraction using solvents such as methanol or ethanol.

Concentration: The extract is concentrated under reduced pressure to remove the solvent.

Purification: The concentrated extract is subjected to chromatographic techniques such as column chromatography to isolate pure this compound

Chemical Reactions Analysis

Isolappaol A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups, to form ethers and esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isolappaol A has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study lignan biosynthesis and metabolism.

Biology: this compound is studied for its effects on longevity and stress resistance in model organisms like Caenorhabditis elegans.

Medicine: Research has shown that this compound has potential anti-aging, anti-inflammatory, and anti-cancer properties.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals .

Mechanism of Action

Isolappaol A exerts its effects primarily through the upregulation of the JNK-1 protein, which in turn activates the DAF-16 transcription factor. This signaling cascade promotes longevity and stress resistance in Caenorhabditis elegans. The molecular targets of this compound include components of the JNK-1-DAF-16 pathway, which are involved in regulating stress response and aging .

Comparison with Similar Compounds

Isolappaol A is unique among lignans due to its specific structure and biological activity. Similar compounds include:

Lappaol C: Another lignan isolated from Arctium lappa with similar anti-aging properties.

Lappaol D: A lignan with anti-inflammatory and anti-cancer properties.

Lappaol F: Known for its antioxidant activity.

Diarctigenin: A lignan with potential anti-cancer properties

This compound stands out due to its specific ability to upregulate JNK-1 and promote longevity through the JNK-1-DAF-16 pathway, which is not as prominently observed in the other lignans.

Properties

CAS No. |

131400-96-9 |

|---|---|

Molecular Formula |

C30H32O9 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(3R,4R)-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)8-19-15-38-30(34)20(19)9-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1 |

InChI Key |

YMWGUENGTNUIRA-OUZJQUPYSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@@H]4[C@H](COC4=O)CC5=CC(=C(C=C5)O)OC |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4C(COC4=O)CC5=CC(=C(C=C5)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)

![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)

![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)

![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)

![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)